REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]=1[CH3:12].O.[OH-].[Li+]>O.O1CCCC1>[C:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[C:5]([CH3:12])[CH:6]=1)#[N:11] |f:1.2.3|
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Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C=C1)C#N)C)=O
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Name
|
|
Quantity
|
0.36 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
lithium hydroxide hydrate
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at ambient temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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ADDITION
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Details
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The residue was acidified by addition of aqueous hydrochloric acid (1N)
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Type
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EXTRACTION
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Details
|
extracted with a mixture of methanol and chloroform (5:95)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in a mixture of ethyl acetate andcyclohexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |